(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate
Description
(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a synthetic heterocyclic compound featuring a benzofuran core substituted with a pyridin-3-ylmethylene group at the C2 position and a 4-methoxybenzoate ester at C4. The Z-configuration of the exocyclic double bond (pyridin-3-ylmethylene) is critical for its stereochemical and biological properties. Its structural complexity, including the fused benzofuran ring and aromatic substituents, makes it a subject of interest in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-14-10-18(28-23(26)16-5-7-17(27-2)8-6-16)12-19-21(14)22(25)20(29-19)11-15-4-3-9-24-13-15/h3-13H,1-2H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRXLIUBJYNWQA-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate typically involves a multi-step process. One common approach is the condensation of 4-methyl-3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyridine-3-carbaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. It may serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyridine Substitution Effects
The positional isomer (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate () differs only in the substitution position of the pyridine ring (4- vs. 3-pyridinyl) and the methoxybenzoate group (3- vs. 4-methoxy). Pyridine positional isomers often exhibit distinct biological activities due to altered hydrogen bonding and steric interactions. For example, pyridin-3-yl derivatives may enhance binding to kinases or receptors requiring planar aromatic interactions, whereas pyridin-4-yl analogs could favor different pharmacophores .
Aurone and Benzofuran Derivatives
- (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-(((Z)-3-oxo-2-(quinolin-7-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (B5) (): This compound replaces the pyridin-3-ylmethylene group with a quinolin-7-ylmethylene moiety and introduces a glycosidic tetrahydro-2H-pyran triacetate chain. The quinoline substitution likely enhances π-π stacking interactions in DNA intercalation, contributing to its reported antitumor activity (63% yield, mp 204.7–205.0°C) .
- 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (): While lacking the benzofuran core, this compound shares a methoxybenzoate ester and a 3-oxo-dihydroheterocyclic system. X-ray crystallography reveals planar conformations stabilized by intramolecular hydrogen bonds, suggesting that the target compound’s benzofuran ring may confer rigidity and metabolic stability compared to this pyran derivative .
Thiazolopyrimidine Analogs
Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ():
This analog replaces the benzofuran with a thiazolopyrimidine ring and introduces fluorine and additional methoxy groups. Fluorine substitution typically enhances lipophilicity and bioavailability, while the thiazole ring may alter electron distribution, affecting redox properties. The target compound’s simpler benzofuran structure may offer synthetic accessibility but reduced tunability .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Antitumor Potential: Aurone derivatives like B5 () demonstrate that fused aromatic systems (e.g., quinoline) enhance cytotoxicity, likely via topoisomerase inhibition. The target compound’s pyridine group may offer a balance between activity and solubility .
- Stereochemical Stability : The Z-configuration in the target compound is critical, as E-isomers of similar aurones show reduced bioactivity due to conformational instability .
- Synthetic Challenges : The glycosidic chain in B5 complicates synthesis (63% yield), whereas the target compound’s simpler structure may allow higher yields but requires optimization of the pyridin-3-ylmethylene coupling step .
Biological Activity
(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that integrates a benzofuran core with a pyridine moiety and a methoxybenzoate group. The stereochemistry of the (Z)-configuration plays a crucial role in its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways relevant to disease processes.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with cell surface receptors, influencing signal transduction mechanisms.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit significant antimicrobial properties. For instance:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity |
|---|---|---|---|
| Compound A | 0.004–0.03 | 0.008–0.06 | Excellent against Gram-positive bacteria |
| Compound B | 0.015 | 0.030 | Good against Staphylococcus aureus |
These findings suggest that the compound may possess similar or enhanced antibacterial activity compared to existing antibiotics like ampicillin .
Anticancer Activity
Studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms such as proteasomal inhibition. For example, copper(II) complexes derived from similar structures demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the benzofuran and pyridine rings significantly influences the biological activity of the compound:
- Pyridine Substitution : Variations in the position and nature of substituents on the pyridine ring can enhance or reduce activity.
- Benzofuran Core Modifications : Altering functional groups on the benzofuran core affects solubility and binding affinity to biological targets.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antibacterial properties of related compounds against various pathogens, revealing that compounds with similar structural motifs exhibited superior activity compared to traditional antibiotics .
- Anticancer Research : Research focused on copper(II) complexes derived from similar frameworks demonstrated significant cytotoxicity against HeLa and Bel-7404 cell lines, indicating potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
